

Application Note: Scalable Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane

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Compound of Interest

Compound Name: 1-(2-Chloropyrimidin-4-yl)azepane

CAS No.: 141924-04-1

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Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of **1-(2-chloropyrimidin-4-yl)azepane**, a critical pharmacophore in kinase inhibitor and GPCR ligand development.^[1] While the nucleophilic aromatic substitution (

) of 2,4-dichloropyrimidine is a standard transformation, scaling this reaction requires strict control over regioselectivity (C4 vs. C2 substitution) and chemoselectivity (mono- vs. bis-substitution). This guide provides a self-validating method that achieves >95:5 regioselectivity and >98% purity without chromatographic purification, utilizing controlled temperature addition and selective crystallization.^[1]

Introduction & Retrosynthetic Logic

Target Molecule Analysis^[1]

- Compound: **1-(2-Chloropyrimidin-4-yl)azepane**^[1]
- Core Structure: 2,4-Dichloropyrimidine scaffold.^{[1][2][3][4][5][6]}

- Key Challenge: The pyrimidine ring possesses two electrophilic sites.[1] The C4 position is inherently more reactive due to the para-like resonance contribution from N1 and N3, while the C2 position is less reactive (sterics and meta-like electronic environment). However, uncontrolled exotherms or excess nucleophile can lead to significant formation of the C2-isomer (regioimpurity) or the 2,4-bis(azepan-1-yl)pyrimidine (bis-impurity).

Strategic Route

The synthesis utilizes a classic

displacement.[1] The process design focuses on kinetic control to maximize the C4-isomer.[1]

Reaction Scheme:

Process Development: Critical Parameters

To ensure scalability, we move away from "standard" laboratory conditions (e.g., refluxing in DMF) toward controlled, lower-energy pathways.

Regioselectivity Control

The energy barrier difference between C4 and C2 substitution is small but exploitable.[1]

- Temperature: Conducting the addition at -10°C to 0°C kinetically favors the C4-substitution. [1] Higher temperatures (>25°C) during addition increase the C2-isomer ratio.
- Solvent: 2-Propanol (IPA) or Dichloromethane (DCM) are preferred.[1] IPA is chosen for this protocol because it allows for a "reaction-to-crystallization" workflow, reducing solvent swaps. [1]
- Base: A tertiary amine (DIPEA or TEA) acts as an HCl scavenger.[1] Inorganic bases (K₂CO₃) can be used but often require heterogeneous mixtures that complicate stirring on scale.[1]

Impurity Management

Impurity	Origin	Control Strategy
C2-Isomer	Attack at C2 position	Maintain T < 0°C during addition; slow addition of nucleophile.
Bis-Product	Reaction of product with 2nd eq. of Azepane	Strict stoichiometry (1.00 - 1.05 eq. Azepane); avoid local excesses.
Hydrolysis	Reaction with water	Use dry solvents; keep system under

Detailed Experimental Protocol

Materials

- 2,4-Dichloropyrimidine (2,4-DCP): 1.0 equiv.[1] (e.g., 100 g)
- Azepane (Hexamethyleneimine): 1.02 equiv.[1] (e.g., 67.9 g)
- N,N-Diisopropylethylamine (DIPEA): 1.2 equiv.[1] (e.g., 104 g)
- 2-Propanol (IPA): 10 Volumes (1000 mL)
- Water: Process water for quenching.[1]

Step-by-Step Procedure

Step 1: Reactor Setup and Dissolution

- Charge a 2L jacketed reactor with 2,4-Dichloropyrimidine (100 g) and IPA (800 mL).
- Initiate stirring (300 RPM) and cool the jacket to -10°C.
- Add DIPEA (104 g) in one portion. The solution typically remains clear.
- Checkpoint: Ensure internal temperature is stable at -5°C to -10°C before proceeding.[1]

Step 2: Controlled Addition (The Critical Step)

- Dilute Azepane (67.9 g) with IPA (200 mL) in a separate addition funnel.
- Add the Azepane solution dropwise to the reactor over 60–90 minutes.
 - Critical: Do not allow the internal temperature to exceed 0°C.[1] An exotherm is expected.
[1]
- After addition is complete, hold the reaction at 0°C for 2 hours.
- Allow the reaction to warm naturally to 20–25°C over 1 hour.

Step 3: Reaction Monitoring

- Sample for HPLC/TLC.[1][7]
 - Criteria: < 2% remaining 2,4-DCP.[1]
 - Target Profile: >90% C4-Product, <8% C2-Isomer, <2% Bis-product.

Step 4: Workup and Crystallization

- Quench: Slowly add Water (600 mL) to the reaction mixture over 30 minutes.
- Precipitation: The product often precipitates as a white to off-white solid upon water addition.
[1]
 - Note: If an oil forms (oiling out), heat the mixture to 50°C until clear, then cool slowly to 10°C to induce crystallization.
- Filtration: Filter the solids using a Büchner funnel.
- Wash: Wash the cake with 1:1 IPA/Water (200 mL) (chilled to 5°C) to remove residual base and C2-isomer (which is more soluble in the mother liquor).
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Purification (Optional Polishing)

If the C2-isomer content is >1%, perform a recrystallization:

- Dissolve crude solid in Hot Ethanol (5 Vol).
- Cool slowly to RT, then to 0°C.
- Filter and dry.[1]

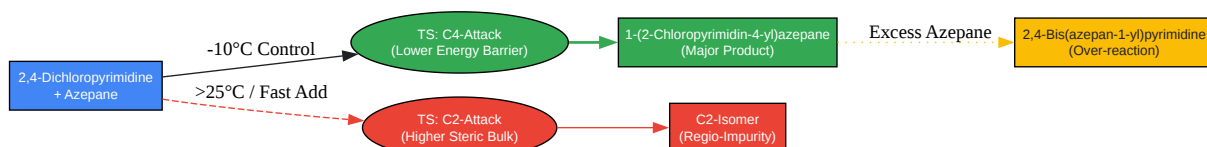
Analytical Data & Validation

Expected Results

Parameter	Specification
Appearance	White to off-white crystalline solid
Yield	85 – 92%
Purity (HPLC)	> 98.5% (a/a)
1H NMR (DMSO-d6)	Diagnostic signals: Pyrimidine H-6 (d, ~8.0 ppm), H-5 (d, ~6.5 ppm), Azepane multiplets (1.5-1.8 ppm, 3.5-3.8 ppm).[1][8]

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the kinetic diversion required to avoid impurities.



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Figure 1: Kinetic pathway showing the preferential formation of the C4-substituted product under controlled low-temperature conditions.

Safety & Handling

- 2,4-Dichloropyrimidine: Corrosive and a skin sensitizer.[1] Handle in a fume hood.
- Azepane: Flammable liquid, causes burns.[1]
- Exotherm: The reaction is exothermic.[1] On a large scale (>1kg), active cooling is mandatory during the addition of amine.

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